Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-17-12-7-6-9(8-10(12)14)11(15)4-3-5-13(16)18-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPYRYSPTVVDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization and Significance
The academic and industrial relevance of Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate is best understood by examining its constituent parts within the broader context of established chemical principles. The molecule's architecture, which features a fluorinated aromatic ring, a ketone, and an ester functional group, positions it as a versatile intermediate for further chemical elaboration.
The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug design. fluorochem.co.uk The presence of a fluorine atom, as seen in the 3-position of the phenyl ring in this compound, can profoundly alter a molecule's physicochemical properties. fluorochem.co.ukchemspider.com These alterations may include increased metabolic stability, enhanced binding affinity to target proteins, and modified lipophilicity, all of which are critical pharmacokinetic parameters. asianpubs.orgresearchgate.net Organofluorine compounds represent a rapidly growing class of pharmaceuticals, accounting for approximately 20% of all commercialized medications in recent years. researchgate.netnih.gov
The keto-ester functionality is a classic and powerful tool in organic synthesis. sapub.org β-keto esters, and their γ- and δ-analogs like the subject compound, are prized for their dual reactivity. sapub.org The ketone and ester groups allow for a wide range of chemical transformations, including enolate formation, which is fundamental for creating new carbon-carbon bonds through reactions such as alkylations and condensations. sapub.orgresearchgate.net These reactions are essential for constructing the complex carbon skeletons of larger, more intricate molecules. organic-chemistry.org
Table 1: Key Functional Groups and Their Significance
| Functional Group | Location in Compound | General Significance in Organic Synthesis |
|---|---|---|
| Fluoro Group | Phenyl Ring (C-3) | Enhances metabolic stability, modulates electronic properties, improves binding affinity. fluorochem.co.ukasianpubs.org |
| Methoxy (B1213986) Group | Phenyl Ring (C-4) | Influences electronic properties of the aromatic ring, can be a site for metabolic oxidation. google.com |
| Ketone | Valerate (B167501) Chain (C-5) | Site for nucleophilic attack, enolization, and various condensation reactions. |
Chemical scaffolds that combine both aromatic and aliphatic components are of paramount importance in drug discovery and chemical biology. google.com Aromatic rings, such as the 3-fluoro-4-methoxyphenyl group, often serve as a core structure for interacting with biological targets. riekemetals.com The aliphatic chain, in this case the 5-oxovalerate portion, provides conformational flexibility and acts as a linker or spacer, allowing the aromatic portion to be positioned optimally for interaction with a receptor or enzyme active site. google.com
The presence of multiple functional groups on a single scaffold provides synthetic chemists with numerous options for diversification. This "multifunctionality" allows for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR), a critical process in optimizing a lead compound during drug development. Molecules like this compound serve as valuable building blocks, enabling the assembly of diverse chemical libraries for screening and discovery. google.com
While specific, in-depth research publications focusing exclusively on this compound are not extensively documented in mainstream chemical literature, its academic relevance can be inferred from its structural characteristics and the well-established utility of closely related compounds. Chemical suppliers list it as a commercially available building block, indicating its use in synthetic applications.
The true value of this compound lies in its potential as a strategic intermediate. For instance, fluorinated keto-esters like methyl 2-fluoro-3-oxovalerate are documented as key intermediates in the synthesis of important antifungal agents such as Voriconazole. asianpubs.org This highlights a clear research trajectory where molecules of this class are indispensable for constructing complex, biologically active heterocyclic systems. The 3-fluoro-4-methoxyphenyl moiety itself is a structural alert for potential pharmaceutical relevance, as variously substituted fluoro- and methoxy-phenyl rings are found in numerous advanced clinical candidates and approved drugs.
Therefore, the research trajectory for this compound is not as a final product, but as a versatile precursor. Its likely applications include:
Synthesis of Heterocycles: The 1,5-dicarbonyl nature of the molecule makes it an ideal precursor for creating six-membered rings (e.g., pyridines, pyrimidines) through condensation reactions with amines or other dinucleophiles.
Elaboration of the Side Chain: The ester can be modified, and the ketone can be used to introduce new stereocenters or functional groups.
Scaffold for Medicinal Chemistry: Serving as a starting point for the synthesis of novel compounds to be tested for various biological activities.
The academic relevance of this compound is thus defined by its role as an enabling tool for innovation in synthetic and medicinal chemistry, providing a readily available scaffold containing several of the most desirable features for modern drug discovery.
Table 2: Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H15FO4 |
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | This compound |
Elucidation of Reaction Mechanisms and Kinetic Profiles in the Formation of Methyl 5 3 Fluoro 4 Methoxyphenyl 5 Oxovalerate
Mechanistic Pathways of Key Synthetic Steps Involving the Oxovalerate Moiety
The formation of the oxovalerate moiety on the aromatic ring proceeds through a well-established multi-step mechanistic pathway characteristic of Friedel-Crafts acylation.
Step 1: Generation of the Acylium Ion
The reaction is initiated by the activation of the acylating agent, typically methyl 5-chloro-5-oxovalerate or glutaric anhydride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride or anhydride, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen.
Step 2: Electrophilic Aromatic Substitution
The electron-rich aromatic ring of 2-fluoroanisole (B128887) then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methoxy (B1213986) group (-OCH₃) on the aromatic ring is a strong activating group and an ortho-, para-director, meaning it increases the electron density at the positions ortho and para to it, thereby directing the incoming electrophile to these positions. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, it also directs ortho- and para- due to resonance effects. The interplay of these electronic effects primarily favors substitution at the para-position relative to the strongly activating methoxy group, leading to the desired product.
Step 3: Deprotonation and Regeneration of Aromaticity
In the final step, a weak base, such as the AlCl₄⁻ anion formed in the initial step, removes a proton from the carbon atom of the sigma complex that bears the new acyl group. This deprotonation restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate.
Kinetic Studies of Relevant Chemical Transformations and Reaction Rates
The rate of the Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the reactivity of the acylating agent, the concentration of the catalyst, and the reaction temperature. While specific kinetic data for the formation of this compound is not extensively reported in the literature, valuable insights can be drawn from studies on analogous systems.
The rate-determining step in Friedel-Crafts acylation is typically the formation of the sigma complex. alexandonian.com The presence of the activating methoxy group on the 2-fluoroanisole ring significantly increases the rate of reaction compared to unsubstituted benzene (B151609). Conversely, the deactivating fluorine atom would be expected to decrease the reaction rate. However, the powerful activating effect of the methoxy group generally dominates, resulting in a net activation of the ring towards acylation. alexandonian.com
| Substrate | Relative Rate of Acylation (Compared to Benzene) | Primary Product Orientation |
| Anisole (B1667542) | ~1 x 10⁶ | Ortho, Para |
| Fluorobenzene (B45895) | ~0.15 | Ortho, Para |
| 2-Fluoroanisole | Estimated to be significantly higher than Fluorobenzene due to the -OCH₃ group | Predominantly para to the -OCH₃ group |
Table 1: Estimated Relative Rates of Friedel-Crafts Acylation for Various Substrates. The data for anisole and fluorobenzene are based on established literature values, while the rate for 2-fluoroanisole is an estimation based on the combined electronic effects of its substituents.
Kinetic studies on the acylation of anisole have shown that the reaction typically follows second-order kinetics, being first order in both the acylating agent-Lewis acid complex and the aromatic substrate. The reaction rate is also highly dependent on the solvent, with polar solvents often accelerating the reaction.
Identification and Characterization of Reaction Intermediates
The key intermediates in the formation of this compound are the acylium ion and the sigma complex (arenium ion). While these intermediates are generally transient and not isolated, their existence is well-supported by spectroscopic and computational studies on related Friedel-Crafts reactions.
The Acylium Ion: The formation of the acylium ion from methyl 5-chloro-5-oxovalerate and a Lewis acid can be observed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy under specific conditions (e.g., at low temperatures in non-nucleophilic solvents).
| Intermediate | Spectroscopic Method | Key Spectroscopic Features |
| Acylium Ion (from an analogous acyl chloride) | ¹³C NMR | Significant downfield shift of the carbonyl carbon signal (to ~190-210 ppm) due to the positive charge. |
| IR Spectroscopy | A strong absorption band for the C≡O triple bond character in the resonance structure, typically observed around 2200-2300 cm⁻¹. |
Table 2: Expected Spectroscopic Data for the Acylium Ion Intermediate. This data is based on general observations for acylium ions generated from similar acyl chlorides.
| Intermediate | Computational Method | Predicted Characteristics |
| Sigma Complex | Density Functional Theory (DFT) | The positive charge is delocalized, with the highest charge density at the ortho and para positions relative to the point of acylation. The C-C bond length between the acyl group and the ring is elongated compared to the final product. |
Table 3: Predicted Characteristics of the Sigma Complex Intermediate from Computational Studies. These predictions are based on computational analyses of similar Friedel-Crafts acylation reactions.
Theoretical and Computational Chemistry Investigations of Methyl 5 3 Fluoro 4 Methoxyphenyl 5 Oxovalerate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are instrumental in elucidating the fundamental properties of Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational efficiency for studying molecules of this size. ajchem-a.com These approaches are used to predict molecular geometries, electronic structures, and spectroscopic properties.
For molecules of similar complexity, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results that correlate well with experimental data. ajchem-a.com Such calculations are foundational for understanding the electronic behavior and reactivity of the title compound.
Electronic Structure, Charge Distribution, and Reactivity Descriptors
The electronic structure of this compound is characterized by its aromatic ring, ketone, and ester functional groups. The distribution of electrons across the molecule, influenced by the electronegative fluorine and oxygen atoms, dictates its reactivity.
Molecular Electrostatic Potential (MEP): A key output of quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. ajchem-a.com For this compound, the negative potential (red regions) would be concentrated around the carbonyl oxygen of the ketone and ester groups, as well as the fluorine and methoxy (B1213986) oxygen atoms, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.com In similar aromatic compounds, the HOMO is typically localized on the substituted benzene (B151609) ring, while the LUMO is distributed over the carbonyl groups.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | χ2/(2η) | A measure of the energy lowering upon accepting electrons. |
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out reaction pathways and identifying transition states, which are critical for understanding reaction mechanisms and kinetics. chemdict.com For instance, in reactions involving the synthesis of related fluoro and methoxy substituted chalcones, it was observed that the choice of solvent could lead to different reaction pathways, such as a nucleophilic aromatic substitution (SNAr) reaction occurring in methanol. acgpubs.org
DFT calculations can be employed to model the potential energy surface of a reaction involving this compound. By locating the transition state structures (first-order saddle points on the potential energy surface) and calculating the activation energies, chemists can predict the feasibility and rate of a given reaction. Vibrational frequency calculations are performed to confirm that a stationary point is a true minimum (all real frequencies) or a transition state (one imaginary frequency). researchgate.net
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of this compound.
Conformational Analysis and Energy Landscapes
The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. researchgate.net This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods.
The resulting potential energy surface reveals the low-energy conformers and the energy barriers between them. For flexible molecules, identifying the global minimum energy conformation is crucial as it often represents the most populated state. In a study of 4-fluoro-threonine, a combination of machine learning and quantum chemistry was used to explore its conformational space, highlighting the influence of intramolecular hydrogen bonds on conformational stability. nih.gov A similar approach could be applied to this compound to understand how intramolecular interactions govern its three-dimensional structure.
Intermolecular Interactions and Solvent Effects
The interactions of this compound with other molecules, including solvent molecules, are critical to its behavior in solution. Computational models can simulate these interactions to predict properties like solubility and binding affinities.
Intermolecular Interactions: The crystal structure of related molecules reveals the importance of weak intermolecular interactions, such as C—H⋯F and C—H⋯O hydrogen bonds, in stabilizing the crystal lattice. nih.gov These non-covalent interactions play a significant role in molecular recognition and self-assembly processes.
Solvent Effects: The properties and reactivity of a molecule can be significantly altered by the solvent. mdpi.com Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). nih.gov Studying the behavior of this compound in different solvents is essential for predicting its behavior in various chemical environments.
Advanced Spectroscopic and Chromatographic Methodologies for the Analytical Characterization of Methyl 5 3 Fluoro 4 Methoxyphenyl 5 Oxovalerate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas (isobars).
For Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate, the molecular formula is C₁₃H₁₅FO₄. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass provides a benchmark against which the experimental mass is compared. A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₃H₁₅FO₄ | 254.09543 |
| [M+H]⁺ | C₁₃H₁₆FO₄⁺ | 255.10271 |
| [M+Na]⁺ | C₁₃H₁₅FNaO₄⁺ | 277.08465 |
Note: The data in this table is calculated based on the compound's molecular formula and has not been determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For this compound, distinct signals would be expected for the methoxy (B1213986) group, the methyl ester group, the three methylene (B1212753) groups of the valerate (B167501) chain, and the three protons on the aromatic ring. The aromatic protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
¹³C NMR: A carbon-13 NMR spectrum shows the number of unique carbon environments. Key signals would include those for the ester carbonyl, the ketone carbonyl, the aromatic carbons (with their chemical shifts influenced by the fluorine and methoxy substituents), the aliphatic carbons of the valerate chain, and the carbons of the two methyl groups. The carbons in the aromatic ring would also show coupling to the fluorine atom (C-F coupling), which is a characteristic feature.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine atom's chemical environment. A single signal would be expected for the one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its position on the aromatic ring and the nature of the adjacent substituents. Furthermore, the signal would show coupling to the neighboring aromatic protons, providing definitive evidence for its location.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations |
|---|---|---|---|
| Aromatic CH | ~7.7-7.2 | ~128-112 | Coupling to ¹⁹F and adjacent ¹H |
| Aromatic C-F | - | ~155 (JC-F ≈ 250 Hz) | Large one-bond C-F coupling |
| Aromatic C-O | - | ~152 | Methoxy substituent effect |
| Ketone C=O | - | ~196 | Carbonyl carbon in deshielded region |
| Ester C=O | - | ~173 | Ester carbonyl carbon |
| Methoxy (-OCH₃) | ~3.9 | ~56 | Singlet in ¹H; shielded carbon |
| Ester (-OCH₃) | ~3.7 | ~52 | Singlet in ¹H; shielded carbon |
| -CH₂- (adjacent to C=O) | ~3.1 | ~35 | Triplet in ¹H |
| -CH₂- (adjacent to ester) | ~2.4 | ~33 | Triplet in ¹H |
Note: The chemical shifts (δ) in this table are illustrative predictions based on standard values and substituent effects. Actual experimental values may vary depending on the solvent and other conditions.
Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis of non-volatile compounds like this compound. A reversed-phase method, using a C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), would be typical. Detection is usually performed with an ultraviolet (UV) detector, leveraging the aromatic ring's chromophore. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. It not only separates the components of a mixture but also provides mass information for each separated peak. This is invaluable for the tentative identification of unknown impurities by determining their molecular weights.
Gas Chromatography-Flame Ionization Detection (GC-FID): For compounds with sufficient volatility and thermal stability, Gas Chromatography can be an effective technique for purity assessment. The compound might be analyzed directly or after derivatization to increase its volatility. The flame ionization detector (FID) provides a response that is proportional to the mass of carbon, allowing for accurate quantification of organic impurities.
Methyl 5 3 Fluoro 4 Methoxyphenyl 5 Oxovalerate As a Versatile Chemical Building Block in Synthetic Organic Chemistry
Precursor Role in the Construction of Complex Organic Molecules
The bifunctional nature of Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate, containing both a ketone and an ester, allows for a variety of chemical transformations, making it a valuable starting material for more elaborate molecular architectures. The ketone functionality can undergo a wide range of reactions, including nucleophilic additions, reductions to secondary alcohols, and involvement in condensation reactions. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters, or it can participate in reactions such as the Claisen condensation.
The presence of the 3-fluoro-4-methoxyphenyl group also adds to its utility. The fluorine and methoxy (B1213986) substituents can influence the electronic properties of the aromatic ring and provide sites for further functionalization or act as modulators of biological activity in the final target molecules.
Table 1: Potential Transformations of this compound
| Functional Group | Potential Reaction | Product Type |
| Ketone | Reduction (e.g., with NaBH4) | Secondary Alcohol |
| Grignard Reaction | Tertiary Alcohol | |
| Wittig Reaction | Alkene | |
| Reductive Amination | Amine | |
| Ester | Hydrolysis (acidic or basic) | Carboxylic Acid |
| Transesterification | Different Ester | |
| Amidation | Amide | |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further Substituted Phenyl Ring |
| Nucleophilic Aromatic Substitution | Further Substituted Phenyl Ring |
Scaffold for Heterocyclic Compound Synthesis (e.g., Pyridines, Dihydropyridines)
The 1,5-dicarbonyl relationship that can be generated from γ-keto esters like this compound makes them ideal precursors for the synthesis of various heterocyclic systems. Notably, this structural motif is central to the formation of pyridines and dihydropyridines, which are core structures in many pharmaceuticals.
Synthesis of Pyridines: Several classical methods for pyridine (B92270) synthesis can theoretically utilize this compound. For instance, in a modified Guareschi-Thorpe synthesis, the γ-keto ester could react with a cyanoacetamide or a similar active methylene (B1212753) compound in the presence of a base to form a substituted 2-pyridone. quimicaorganica.orgdrugfuture.comrsc.orgrsc.orgorganic-chemistry.org
Synthesis of Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a well-established multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. alfa-chemistry.comthermofisher.comwikipedia.orgorganic-chemistry.orgresearchgate.netambeed.com While this compound is a γ-keto ester, its structural components could potentially be adapted for Hantzsch-type reactions or other related cyclocondensations to form dihydropyridine scaffolds. These scaffolds are of significant interest due to their prevalence in calcium channel blockers.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | General Synthetic Strategy | Key Precursor Functionality |
| Pyridine | Guareschi-Thorpe Synthesis, Bohlmann-Rahtz Synthesis | 1,5-Dicarbonyl Precursor |
| Dihydropyridine | Hantzsch Synthesis and variations | 1,5-Dicarbonyl Precursor |
| Pyrrole | Paal-Knorr Synthesis (after conversion to 1,4-dicarbonyl) | 1,4-Dicarbonyl Precursor |
| Furan | Paal-Knorr Synthesis (after conversion to 1,4-dicarbonyl) | 1,4-Dicarbonyl Precursor |
Strategies for Derivatization and Chemical Library Generation
The multiple reactive sites on this compound make it an excellent substrate for creating chemical libraries for drug discovery and material science applications. By systematically modifying different parts of the molecule, a diverse set of analogs can be generated.
Derivatization Strategies:
At the Ketone: A library of alcohols can be generated through reduction with various reducing agents or by addition of a range of Grignard or organolithium reagents.
At the Ester: A diverse set of amides can be synthesized by first hydrolyzing the ester to the carboxylic acid and then coupling it with a library of primary and secondary amines.
At the Aromatic Ring: The fluorine atom can potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various nucleophiles. The methoxy group could be demethylated to a phenol, which can then be further derivatized.
This systematic derivatization allows for the exploration of the structure-activity relationship (SAR) of the resulting compounds, which is a crucial step in the development of new therapeutic agents.
Green Chemistry Principles Applied to the Synthesis of Methyl 5 3 Fluoro 4 Methoxyphenyl 5 Oxovalerate
Solvent-Free and Reduced-Solvent Reaction Conditions
The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental pollution and health hazards. While specific research on solvent-free synthesis of Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate is not extensively detailed in available literature, the principles can be applied based on established green methodologies.
In many organic syntheses, solvents are primarily used to facilitate the mixing of reactants and to control reaction temperature. However, solvent-free reactions, conducted by grinding solid reactants or heating a mixture of reactants without any solvent, can lead to higher efficiency and easier product purification. For instance, the synthesis of a perfluorinated metal-organic framework, F4-MIL-53(Al), has been successfully achieved under solvent-free conditions, highlighting the potential of this approach for complex molecules. rsc.org
The benefits of reduced-solvent or solvent-free approaches are significant, including lower costs associated with solvent purchase and disposal, reduced environmental impact, and often, shorter reaction times.
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Approaches
| Feature | Conventional Synthesis | Solvent-Free/Reduced-Solvent Synthesis |
| Solvent Usage | High | Minimal to None |
| Environmental Impact | Higher (VOC emissions, waste) | Lower |
| Product Purification | Often requires extensive workup | Simpler, direct isolation of product |
| Energy Consumption | Higher (for heating/refluxing large solvent volumes) | Lower |
Microwave and Ultrasound-Assisted Synthesis Enhancements
To improve reaction efficiency and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound are being increasingly employed in chemical synthesis.
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This localized and rapid heating can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov For example, the synthesis of various aluminum-based metal-organic frameworks (Al-MOFs) saw a drastic reduction in reaction time from days to hours when using microwave-assisted methods. mdpi.com
Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of sound waves to create acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. orgchemres.orgnih.gov This technique has proven effective for synthesizing a variety of heterocyclic compounds, offering advantages like high yields, short reaction times, and the use of environmentally benign solvents like water. orgchemres.orgresearchgate.net
Table 2: Impact of Microwave and Ultrasound Assistance on Reaction Parameters
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Hours to Days | Minutes to Hours mdpi.com | Minutes to Hours nih.gov |
| Product Yield | Variable | Often Higher nih.gov | Often Higher orgchemres.org |
| Energy Efficiency | Lower | Higher | Higher |
| Side Reactions | More prevalent | Reduced | Reduced |
While direct application to this compound synthesis requires specific investigation, these technologies present a promising avenue for optimizing its production in line with green chemistry principles.
Application of Heterogeneous and Recyclable Catalysis
A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity, with a particular emphasis on heterogeneous and recyclable catalysts.
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This simplifies the separation of the catalyst from the product, which can often be achieved by simple filtration. nih.gov This ease of separation allows for the catalyst to be recovered and reused, reducing waste and cost. Metal-organic frameworks (MOFs) are a class of materials that have shown great promise as heterogeneous catalysts due to their high surface area and tunable structures. nih.govlidsen.com They can be designed to have specific catalytic sites and can be recycled with consistent activity over multiple cycles. nih.gov
Table 3: Advantages of Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Separation | Difficult, often requires additional purification steps | Easy, typically by filtration nih.gov |
| Catalyst Reusability | Often limited | High potential for recycling nih.gov |
| Process Simplicity | More complex work-up | Simpler work-up nih.gov |
| Waste Generation | Higher | Lower |
The development of a robust heterogeneous and recyclable catalyst for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.
Development of Sustainable Reagents and Auxiliary Substances
The final pillar of our discussion on the green synthesis of this compound involves the selection of sustainable starting materials, reagents, and auxiliary substances. This principle encourages the use of renewable feedstocks and reagents that are less toxic and have a minimal environmental impact.
Renewable Feedstocks: Exploring biosynthetic routes or utilizing platform chemicals derived from biomass to replace petroleum-based starting materials.
Benign Reagents: Replacing hazardous reagents with safer alternatives. For example, using solid acid catalysts instead of corrosive mineral acids.
Biodegradable Solvents: When solvents are necessary, opting for those that are biodegradable and have a low toxicity profile, such as water or supercritical CO2.
Emerging Research Directions and Future Outlook for Methyl 5 3 Fluoro 4 Methoxyphenyl 5 Oxovalerate
Integration with Flow Chemistry and Automated Synthesis Platforms
A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed protocols for the integration of Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate synthesis or modification using flow chemistry or automated platforms. The potential advantages of continuous flow processes, such as enhanced reaction control, improved safety, and scalability, have not yet been specifically documented for this compound.
Table 1: Status of Flow Chemistry and Automated Synthesis for this compound
| Research Area | Findings |
| Flow Chemistry Integration | No specific studies found. |
| Automated Synthesis Protocols | No dedicated protocols identified. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Development of Advanced Asymmetric Synthesis Approaches
Similarly, there is a lack of published research on the development of advanced asymmetric synthesis methods specifically targeting this compound. While asymmetric synthesis is a critical field for producing chiral molecules, dedicated studies on the enantioselective synthesis of this particular compound, including the use of chiral catalysts or auxiliaries to control its stereochemistry, are not present in the current body of scientific literature.
Table 2: Asymmetric Synthesis Research for this compound
| Synthesis Aspect | Research Status |
| Catalytic Asymmetric Methods | No specific methods reported. |
| Chiral Auxiliary-Based Approaches | No documented applications. |
| Enantioselective Resolution | No studies on resolution techniques found. |
Potential Applications in Materials Science (General, non-biological focus)
The potential for this compound as a building block or functional component in materials science is an area that remains unexplored. There are no current studies suggesting or investigating its use in the development of polymers, organic electronics, or other non-biological advanced materials. The specific combination of its fluoro, methoxy (B1213986), and keto-ester functionalities could theoretically be leveraged, but this has not been demonstrated in published research.
Q & A
Q. How to design experiments assessing the compound’s role in inflammatory pathways?
- Methodological Answer :
- In Vivo Models : Administer the compound (10 mg/kg, oral) in ovalbumin-induced asthma mice. Measure bronchoalveolar lavage (BAL) eosinophil counts and IL-5 levels.
- Mechanistic Studies : Use CRISPR-edited OXE receptor knockout mice to confirm target specificity.
- Data Interpretation : A >50% reduction in eosinophils vs. control validates anti-inflammatory efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
